![molecular formula C12H13BrClNO3 B2370235 Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate CAS No. 2223103-79-3](/img/structure/B2370235.png)
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a bromophenyl group, a chloroacetyl group, and a methyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, chloroacetyl chloride, and methyl 3-aminopropanoate.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-bromobenzaldehyde with chloroacetyl chloride under acidic conditions to form 3-(3-bromophenyl)-2-chloroacetyl chloride.
Amidation Reaction: The intermediate is then reacted with methyl 3-aminopropanoate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents on the phenyl ring.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Methyl (3S)-3-(3-chlorophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Methyl (3S)-3-(3-fluorophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Methyl (3S)-3-(3-iodophenyl)-3-[(2-chloroacetyl)amino]propanoate
Uniqueness
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and activities.
特性
IUPAC Name |
methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-18-12(17)6-10(15-11(16)7-14)8-3-2-4-9(13)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZHJUUULUCRC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)Br)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2370154.png)
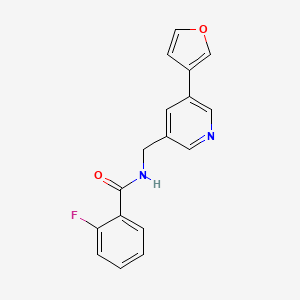
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)
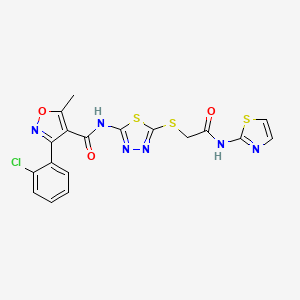
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
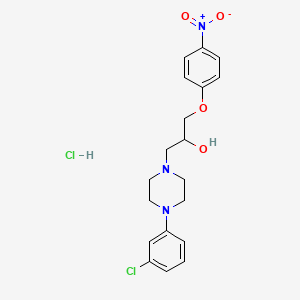
![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)
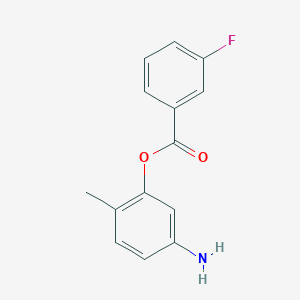
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)
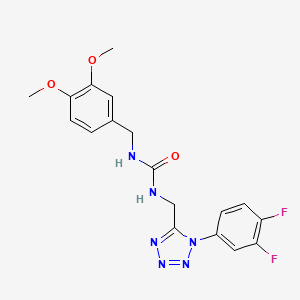
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)
